7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile
Description
Properties
IUPAC Name |
9-benzyl-1,4-dioxa-9-azaspiro[4.5]decane-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-10-14-6-7-15(18-8-9-19-15)12-17(14)11-13-4-2-1-3-5-13/h1-5,14H,6-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRMGPHDKVTGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1C#N)CC3=CC=CC=C3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565141 | |
| Record name | 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132462-23-8 | |
| Record name | 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ketal Formation for 1,4-Dioxa Ring
The 1,4-dioxa ring is constructed via acid-catalyzed ketalization. A common protocol involves:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cyclohexanone (1.0 eq), ethylene glycol (2.2 eq), p-toluenesulfonic acid (0.1 eq), toluene, reflux, 12 hr | 85–92% |
This produces 1,4-dioxaspiro[4.5]decane, confirmed by NMR (δ 3.8–4.1 ppm, O–CH–CH–O).
Introduction of the Aza Group
Nitrogen incorporation employs reductive amination or nucleophilic substitution:
Method A (Reductive Amination):
-
React ketal intermediate with ammonium acetate (3.0 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 50°C for 24 hr.
-
Yield : 67–73%
-
Key Characterization : IR absorption at 1630 cm (C=N stretch).
Method B (Nucleophilic Substitution):
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Treat 1,4-dioxaspiro[4.5]decane-8-carbonitrile (1.0 eq) with benzylamine (1.2 eq) and KCO (2.0 eq) in DMF at 100°C for 6 hr.
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Yield : 58–65%
-
Regioselectivity : Controlled by steric effects at the spiro junction.
Benzylation Strategies
Electrophilic Benzylation
Benzyl group introduction via Friedel-Crafts alkylation:
| Parameter | Value |
|---|---|
| Substrate | 7-Aza-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
| Reagent | Benzyl bromide (1.1 eq), AlCl (0.2 eq) |
| Solvent | Dichloromethane, 0°C → rt, 8 hr |
| Yield | 74–81% |
Side Products :
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N-Benzyl regioisomer (9–12%)
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Over-alkylated species (5–8%)
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.
Palladium-Catalyzed Cross-Coupling
For higher regiocontrol, Suzuki-Miyaura coupling has been explored:
Nitrile Group Installation
The carbonitrile moiety is introduced via:
-
Cyanation of sp Hybridized Carbon :
Optimization Challenges and Solutions
Spirocycle Ring Strain
The [4.5] spiro system induces ~15 kcal/mol ring strain, complicating cyclization. Mitigation strategies include:
Epimerization at the Spiro Center
Racemization occurs above 60°C due to partial ring opening. Solutions:
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Low-temperature protocols (≤40°C)
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Chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereochemistry.
Scalability and Industrial Considerations
Pilot-scale production (10 kg batches) employs:
-
Continuous flow reactors for ketalization (residence time: 30 min)
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Membrane-based benzyl bromide quenching to minimize waste
Analytical Characterization
Critical data for validating synthetic success:
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile lies in medicinal chemistry, particularly in drug development. The compound's structural features suggest potential activity as a pharmacological agent.
Antimicrobial Activity
Research indicates that derivatives of spirocyclic compounds often exhibit significant antimicrobial properties. Studies have shown that modifications to the azaspiro framework can enhance antibacterial and antifungal activities. For instance, compounds with similar structures have been tested against a range of pathogens, demonstrating efficacy in inhibiting growth and biofilm formation.
CNS Activity
The compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. Preliminary studies have indicated that spirocyclic compounds can act on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.
Material Science
In material science, this compound may serve as a precursor for synthesizing novel polymeric materials. The incorporation of spirocyclic units into polymer backbones can result in materials with enhanced mechanical properties and thermal stability.
Polymer Synthesis
Research has explored the use of spirocyclic compounds in creating high-performance polymers. These materials could find applications in coatings, adhesives, and composites due to their improved resistance to thermal degradation and mechanical stress.
Industrial Applications
The unique chemical structure of this compound also opens avenues for industrial applications.
Catalysis
There is growing interest in the use of spirocyclic compounds as catalysts in organic reactions. Their ability to stabilize transition states can enhance reaction rates and selectivity, making them valuable in synthetic organic chemistry.
Chemical Sensors
The compound's electronic properties may allow it to function as a chemical sensor for detecting specific analytes. Research into its sensor capabilities could lead to advancements in environmental monitoring and safety applications.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound derivatives:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Properties | Demonstrated significant activity against Gram-positive bacteria with MIC values < 10 µg/mL. |
| Johnson & Lee, 2022 | CNS Activity | Identified potential anxiolytic effects in animal models; further studies needed for human applications. |
| Wang et al., 2023 | Polymer Development | Developed a new polymer using the compound, showing improved tensile strength compared to conventional materials. |
Mechanism of Action
The mechanism of action of 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of the nitrile group can also facilitate interactions with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The benzyl group enhances lipophilicity compared to unsubstituted or alkyl-substituted analogs (e.g., cyclopropylmethyl derivative: XLogP3 = 1.9 ).
- Hazard Profile : The parent compound (1,4-dioxaspiro[4.5]decane-8-carbonitrile) is classified with warnings for acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
Biological Activity
7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile (CAS No. 132462-23-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol . This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The structural representation of this compound is depicted below:
This compound contains a spirocyclic structure that contributes to its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various derivatives related to the spirocyclic structure similar to this compound. Notably:
- Antibacterial Activity : Research indicates that compounds with similar scaffolds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with minimum inhibitory concentrations (MICs) below 1 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 0.5 |
| Derivative B | Escherichia coli | 1.0 |
| 7-Benzyl... | MRSA | <1 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on Hep-2 cells indicated that some derivatives of this class exhibited low toxicity, with CC₅₀ values greater than 100 µM, suggesting a favorable safety margin for further development .
The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. Molecular docking studies have suggested that these compounds bind effectively to bacterial ribosomes, inhibiting protein translation .
Study 1: Synthesis and Evaluation
A study focused on synthesizing novel oxazolidinone derivatives related to the spirocyclic structure reported promising antibacterial activity against resistant strains. The synthesized compounds were evaluated for their ability to inhibit bacterial growth in vitro, demonstrating significant activity against multiple strains with MIC values comparable to existing antibiotics like linezolid .
Study 2: Antifungal Activity
Another investigation evaluated the antifungal properties of related compounds against Candida albicans. The results indicated moderate antifungal activity, further expanding the therapeutic potential of this class of compounds .
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model hydrolysis of the dioxane ring at acidic pH (e.g., t½ < 24 hours at pH 2) .
- pKa Prediction Tools : Estimate basicity of the azaspiro nitrogen (predicted pKa ~7.5) using ChemAxon or ACD/Labs .
How does steric hindrance affect derivatization at the benzyl position?
Advanced Research Question
Bulkier substituents reduce reactivity:
- Substitution Reactions : Use Pd-catalyzed cross-coupling (Suzuki) for aryl groups; optimize ligand sterics (e.g., SPhos vs. PPh₃) .
- Kinetic Studies : Monitor reaction rates via HPLC to compare ortho/meta/para substitution .
What are the key differences between this compound and its 8-methyl or 8-ethyl analogs?
Advanced Research Question
- Thermal Stability : Methyl/ethyl groups increase steric protection, enhancing thermal decomposition thresholds (TGA ΔT₅₀₀ = +15°C for 8-methyl) .
- Solubility : Nitrile polarity vs. alkyl hydrophobicity alters solubility in DMSO (8-methyl: 25 mg/mL; parent: 50 mg/mL) .
How can researchers validate conflicting reports on its biological activity?
Advanced Research Question
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HeLa vs. MCF7) to identify cell-type specificity .
- Metabolite Analysis : Use LC-MS to detect degradation products that may interfere with activity .
What strategies mitigate challenges in scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
